3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine
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Overview
Description
3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of 1-isobutyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method involves the use of microwave irradiation to accelerate the reaction. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Material Science: It is used in the development of new materials with unique properties, such as polymers and supramolecular structures.
Chemical Biology: The compound is utilized in bioconjugation and fluorescent imaging studies.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as inhibition of cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
1H-1,2,4-Triazole Derivatives: These compounds also contain the triazole ring but differ in the position of nitrogen atoms.
Piperidine Derivatives: Compounds containing the piperidine ring structure, which may have different substituents.
Uniqueness
3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H20N4 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-[2-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-9(2)7-15-11(13-8-14-15)10-4-3-5-12-6-10/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
ATMYKWUTNPQOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NC=N1)C2CCCNC2 |
Origin of Product |
United States |
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